3-(3,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Description

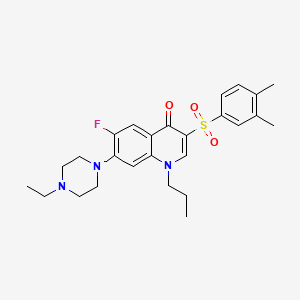

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a fluorinated quinoline core substituted with a 3,4-dimethylbenzenesulfonyl group at position 3, a 4-ethylpiperazine moiety at position 7, and a propyl chain at position 1 (Figure 1). The 6-fluoro substitution is a common feature in bioactive quinolones, often improving membrane permeability and target affinity .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32FN3O3S/c1-5-9-30-17-25(34(32,33)20-8-7-18(3)19(4)14-20)26(31)21-15-22(27)24(16-23(21)30)29-12-10-28(6-2)11-13-29/h7-8,14-17H,5-6,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNPSAVNMLTPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic derivative belonging to the quinoline class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 427.5 g/mol . The structure features a quinoline core substituted with a sulfonyl group and a piperazine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H26FN3O2S |

| Molecular Weight | 427.5 g/mol |

| IUPAC Name | 3-(3,4-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |

| CAS Number | 887212-87-5 |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. For instance, studies have demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

Anticancer Properties

The compound's anticancer activity has been evaluated in several studies. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the disruption of DNA replication and transcription processes due to its ability to intercalate into DNA.

Case Study:

In a study by Abu‐Hashem & Aly (2012), derivatives of this compound were tested for their antitumor activity, revealing that certain modifications enhanced their potency against cancer cells.

Neurological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. It modulates receptors involved in neurotransmission, which may lead to therapeutic effects in conditions such as anxiety and depression .

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound intercalates into DNA strands, disrupting replication and transcription.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways by binding to their active sites.

- Receptor Modulation : The compound modulates neurotransmitter receptors, affecting signal transduction pathways.

In Vitro Studies

In vitro evaluations have confirmed the cytotoxic effects of the compound on various cancer cell lines. For example:

- HeLa Cells : Exhibited a dose-dependent decrease in viability when treated with the compound.

- MCF-7 Cells : Showed significant apoptosis rates at higher concentrations.

In Vivo Studies

Preliminary in vivo studies have indicated that the compound can reduce tumor size in animal models without significant toxicity, highlighting its therapeutic potential.

Comparison with Similar Compounds

Variations in the Benzenesulfonyl Group

The benzenesulfonyl substituent significantly influences physicochemical and pharmacological properties. Key analogs include:

Key Observations :

Modifications in the Piperazine Moiety

The 4-ethylpiperazine group is critical for solubility and target engagement. Comparisons include:

Key Observations :

- Ethyl vs. Propyl : The 4-ethyl group balances lipophilicity and solubility, whereas a 4-propyl substituent () may enhance membrane permeability but reduce aqueous solubility .

- Piperazine vs. Pyrrolidine : Replacement with pyrrolidine () eliminates one nitrogen, reducing hydrogen-bonding capacity and altering pharmacokinetics .

Core Modifications

Variations in the quinolinone core and alkyl chains impact bioactivity:

Key Observations :

- Propyl Chain : The 1-propyl group in the target compound may improve metabolic stability over shorter chains (e.g., methyl) by resisting oxidative degradation.

- Cyclopropyl vs.

Hypothetical Pharmacological Profiles

While direct activity data for the target compound are unavailable, structural parallels suggest:

- Antibacterial Activity : The 6-fluoro and 7-piperazinyl motifs (as in ) may confer antibacterial effects, though the sulfonyl group likely shifts the target spectrum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.